Carebastine Methyl Ester

Description

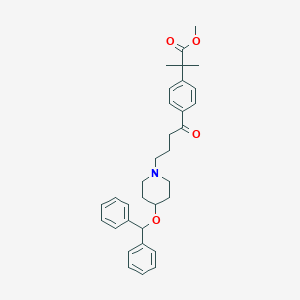

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGNQXZBCGURTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453679 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-48-0 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Carebastine and its Methyl Ester Prodrug: A Comparative Analysis for Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Carebastine and its methyl ester derivative, exploring the nuances of their chemical properties, pharmacological actions, and pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic use of prodrugs to optimize therapeutic outcomes.

Introduction: The Rationale for Prodrug Design in Antihistamine Therapy

The development of second-generation antihistamines revolutionized the management of allergic conditions by minimizing the sedative effects associated with their first-generation counterparts. Within this class of therapeutics, the optimization of pharmacokinetic properties to enhance bioavailability and duration of action remains a key objective. This guide focuses on Carebastine, the active metabolite of the widely used antihistamine Ebastine, and its methyl ester derivative, illustrating the principles and advantages of a prodrug approach.

Carebastine is a potent and selective histamine H1 receptor antagonist, but like many carboxylic acid-containing drugs, its physicochemical properties can limit its oral absorption.[1] The esterification of the carboxylic acid moiety to form Carebastine Methyl Ester represents a strategic chemical modification designed to improve its lipophilicity and, consequently, its permeability across biological membranes. This guide will dissect the critical differences between the active parent drug, Carebastine, and its prodrug, this compound, from a drug development perspective.

Comparative Analysis of Physicochemical Properties

The fundamental differences between Carebastine and its methyl ester derivative stem from their distinct chemical structures, which in turn govern their physicochemical properties and biological behavior.

| Property | Carebastine | This compound |

| Chemical Name | 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid | Methyl 4-[4-[4-(diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetate |

| Molecular Formula | C₃₂H₃₇NO₄ | C₃₃H₃₉NO₄ |

| Molecular Weight | 499.65 g/mol | 513.67 g/mol |

| Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

| Polarity | Higher | Lower |

| Lipophilicity (logP) | Lower (predicted) | Higher (predicted) |

| Water Solubility | Lower | Higher in non-polar solvents |

The esterification of the carboxylic acid in Carebastine to a methyl ester in this compound is the key structural modification. This change is expected to increase the lipophilicity of the molecule, a critical factor for passive diffusion across the gastrointestinal tract and other biological membranes.[2]

Caption: Chemical relationship between Carebastine and its Methyl Ester.

Pharmacology and Mechanism of Action: A Shared Target

Both Carebastine and, upon its conversion, this compound, exert their therapeutic effects through the same primary mechanism of action: selective antagonism of the histamine H1 receptor.

Carebastine is the pharmacologically active entity. It binds to H1 receptors on various cells, including those in the respiratory tract, skin, and blood vessels, preventing histamine from binding and initiating the cascade of allergic symptoms such as itching, swelling, redness, and increased mucus production.[3] Importantly, as a second-generation antihistamine, Carebastine has minimal penetration into the central nervous system (CNS), which accounts for its low sedative properties.[4]

This compound , being a prodrug, is pharmacologically inactive. Its sole purpose is to serve as a more efficiently absorbed carrier for Carebastine. Once absorbed, it is rapidly hydrolyzed by esterase enzymes present in the blood and tissues to release the active Carebastine. Therefore, the antihistaminic activity observed after the administration of this compound is attributable to the resulting Carebastine.

Caption: Mechanism of action of Carebastine at the H1 receptor.

Pharmacokinetics: The Prodrug Advantage

The most significant differences between Carebastine and this compound lie in their pharmacokinetic profiles, particularly concerning absorption and bioavailability.

Carebastine: When administered directly, the oral bioavailability of Carebastine can be limited due to its polarity, which hinders its passage through the lipid bilayers of the intestinal epithelium. After oral administration of its parent drug, Ebastine, Carebastine is the major active metabolite found in plasma, with peak concentrations reached within 2.5 to 4 hours.[3] The elimination half-life of Carebastine is long, supporting once-daily dosing.[5][6]

This compound: As a more lipophilic prodrug, this compound is designed for enhanced absorption from the gastrointestinal tract.[2] Following oral administration, it is expected to be more readily absorbed into the bloodstream than Carebastine. Once in the systemic circulation, it undergoes rapid and extensive hydrolysis by esterases to release the active Carebastine. This prodrug strategy aims to increase the overall bioavailability of Carebastine, leading to higher plasma concentrations of the active drug and potentially a more pronounced and sustained therapeutic effect.

Caption: Pharmacokinetic pathway of this compound.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of the prodrug approach, a series of in vitro and in vivo experiments are essential.

In Vitro Esterase Stability Assay

Objective: To determine the rate of hydrolysis of this compound to Carebastine in the presence of esterases.

Methodology:

-

Prepare Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare fresh human or animal plasma (or a purified esterase solution) as the source of esterases.

-

Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions.

-

-

Incubation:

-

Add a small volume of the this compound stock solution to pre-warmed plasma or esterase solution in the phosphate buffer.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the concentrations of both this compound and Carebastine using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time to determine its half-life in the presence of esterases.

-

Simultaneously, plot the appearance of Carebastine over time to confirm the conversion.

-

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the oral bioavailability of Carebastine and this compound.

Methodology:

-

Animal Model:

-

Use a suitable animal model, such as rats or dogs.[2]

-

Divide the animals into two groups: one receiving Carebastine and the other receiving an equimolar dose of this compound.

-

-

Drug Administration:

-

Administer the compounds orally via gavage.

-

-

Blood Sampling:

-

Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Analyze the plasma samples for the concentrations of Carebastine and this compound using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for Carebastine in both groups, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

-

Compare the AUC values between the two groups to determine the relative oral bioavailability.

-

Conclusion for Drug Development Professionals

The strategic conversion of Carebastine to its methyl ester prodrug represents a classic and effective approach to overcoming potential limitations in oral bioavailability. By masking the polar carboxylic acid group, the resulting ester is more lipophilic, facilitating its absorption across the gastrointestinal mucosa. The subsequent rapid and efficient in vivo hydrolysis by ubiquitous esterases ensures the release of the active therapeutic agent, Carebastine.

For drug development professionals, this comparative analysis underscores the importance of prodrug strategies in optimizing the pharmacokinetic profiles of promising drug candidates. The experimental protocols provided offer a framework for the preclinical evaluation of such strategies, enabling data-driven decisions in the lead optimization and candidate selection phases of drug discovery and development. While direct comparative data for Carebastine and its methyl ester are not extensively available in the public domain, the principles outlined in this guide provide a robust scientific rationale for the expected advantages of the prodrug approach.

References

-

Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. (2025). ResearchGate. [Link]

-

Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. (n.d.). PMC. [Link]

-

Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. (2008). PubMed. [Link]

-

A mouse model of allergic rhinitis mimicking human pathology. (n.d.). National Center for Biotechnology Information. [Link]

-

Animal models of allergic rhinitis. (2000). PubMed. [Link]

-

[Research progress of animal model of allergic rhinitis]. (2016). PubMed. [Link]

-

Canine model of nasal congestion and allergic rhinitis. (2003). Journal of Applied Physiology. [Link]

-

PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Histamine H1 Receptor Assay. (n.d.). Innoprot. [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2025). ACS Publications. [Link]

-

In vivo evidence for a lack of central effect of ebastine, an antihistaminic agent, in rats: a microdialysis study. (2002). PubMed. [Link]

-

dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). Publikationsserver der Universität Regensburg. [Link]

-

What is the mechanism of Ebastine?. (2024). Patsnap Synapse. [Link]

-

Ebastine - Review of the efficacy and safety profile of a nonsedating antihistamine. (2025). ResearchGate. [Link]

-

Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys. (1994). PubMed. [Link]

-

Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. (1993). PubMed. [Link]

-

Effect of age and gender on the pharmacokinetics of ebastine after single and repeated dosing in healthy subjects. (n.d.). Dustri Online Services. [Link]

-

(Open Access) Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. (1993). SciSpace. [Link]

-

Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. (2025). Frontiers. [Link]

-

Ebastine. (n.d.). ResearchGate. [Link]

-

Ebastine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Short Communication Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expr. (n.d.). Semantic Scholar. [Link]

-

Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling. (2009). European Respiratory Journal. [Link]

- Process for production of carebastine. (n.d.).

- PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BILASTINE. (2018).

- WO2012076919A1 - Process of preparing ebastine. (n.d.).

-

Improved Bioavailability of Ebastine through Development of Transfersomal Oral Films. (n.d.). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pgrc.inje.ac.kr [pgrc.inje.ac.kr]

- 4. In vivo evidence for a lack of central effect of ebastine, an antihistaminic agent, in rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (Open Access) Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. (1994) | T Yamaguchi | 48 Citations [scispace.com]

Comprehensive Characterization of Carebastine Methyl Ester: Physicochemical Properties, Synthesis, and Analytical Profiling

Topic: Carebastine Methyl Ester molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS: 189064-48-0) represents a critical juncture in the pharmaceutical lifecycle of the second-generation H1-antihistamine, Ebastine.[1][2][3][4] While Ebastine acts as a prodrug, it is rapidly metabolized in vivo to Carebastine , the active carboxylic acid metabolite responsible for therapeutic efficacy.[5]

This compound serves two distinct but pivotal roles in this ecosystem:

-

Synthetic Precursor: It is the penultimate intermediate in the industrial synthesis of Carebastine, allowing for purification before the final hydrolysis step.

-

Analytical Standard: It is a monitored process-related impurity (often designated in pharmacopeial monographs) that must be controlled during Ebastine API manufacturing.[1]

This guide provides a rigorous technical breakdown of its molecular identity, synthetic pathways, and analytical behavior, designed to support high-integrity drug development workflows.[1]

Molecular Identity & Physicochemical Core[1][2]

At its core, this compound differs from the active metabolite Carebastine by a single methylation at the carboxylic acid tail. This modification significantly alters its lipophilicity and solubility profile compared to the zwitterionic free acid.

Key Chemical Data[1][2][4]

| Property | Specification |

| Chemical Name | Methyl 2-(4-(4-(4-(diphenylmethoxy)piperidin-1-yl)butyryl)phenyl)-2-methylpropionate |

| Common Name | This compound |

| CAS Registry Number | 189064-48-0 |

| Molecular Formula | C₃₃H₃₉NO₄ |

| Molecular Weight | 513.67 g/mol |

| Monoisotopic Mass | 513.2879 Da |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in water |

Structural Analysis

The molecule consists of three distinct pharmacophores:

-

Diphenylmethoxy Head: Provides H1-receptor affinity (lipophilic anchor).[1]

-

Piperidine-Butyrophenone Linker: A flexible chain connecting the binding head to the tail.[1]

-

Methyl Ester Tail: The 2-methylpropionate methyl ester moiety.[1][6] In Ebastine, this is a tert-butyl group; in Carebastine, it is a carboxylic acid.[1] In this ester, the acid is capped, preventing zwitterion formation and retaining high lipophilicity.

Synthetic Pathways & Causality[1][2]

In an industrial setting, this compound is rarely a "metabolite" in the biological sense but rather a strategic synthetic intermediate . The synthesis generally avoids direct oxidation of Ebastine (which is difficult to control chemically) and instead builds the molecule via convergent synthesis.

The Convergent Alkylation Protocol

The most robust route involves the alkylation of 4-(diphenylmethoxy)piperidine with a functionalized butyrophenone halide.[1][2]

-

Step 1: Reaction of 4-(diphenylmethoxy)piperidine with Methyl 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionate .[1][2][6]

-

Conditions: Base-catalyzed (e.g.,

or -

Mechanism:

nucleophilic substitution. The piperidine nitrogen attacks the terminal alkyl chloride. -

Outcome: Formation of this compound.[4] This intermediate is easier to purify (via crystallization or silica chromatography) than the final zwitterionic acid.[1]

Visualization of Synthetic Logic

Figure 1: Convergent synthesis pathway showing this compound as the critical intermediate allowing purification prior to final hydrolysis.[1]

Analytical Profiling & Validation

For drug development professionals, distinguishing this compound from Ebastine and Carebastine is vital for impurity profiling.

HPLC Behavior (Reverse Phase)

In a typical C18 reverse-phase workflow (e.g., Acetonitrile/Buffer gradient), the elution order is dictated by polarity:

-

Carebastine (RT ~5-8 min): Most polar due to the free carboxylic acid (COOH).[1][2]

-

This compound (RT ~12-15 min): Less polar; the methyl ester masks the acidic group.[1]

-

Ebastine (RT ~18-20 min): Least polar due to the bulky tert-butyl group.[1][2]

Note: Retention times are relative and depend on specific gradient slopes.

Mass Spectrometry (LC-MS/MS)

Detection is typically performed in Positive Electrospray Ionization (ESI+) mode.[1][2]

Impurity Control Strategy

In the synthesis of Carebastine (as an API) or Ebastine, the Methyl Ester is a potential process-related impurity .[1]

-

Origin: Incomplete hydrolysis of the ester intermediate.

-

Limit: ICH Q3A guidelines typically require identification if >0.10%.

-

Detection: Validated HPLC methods must demonstrate resolution between the Methyl Ester and the active Carebastine peak.

Biological Context (Prodrug Mechanism)[1][2][5][10][11]

While the Methyl Ester is primarily a synthetic tool, understanding its relationship to the biological pathway is essential for pharmacokinetic studies.

Figure 2: Metabolic landscape illustrating that this compound is generally exogenous (impurity) rather than a primary biological metabolite.[1][2]

References

-

Pharmaffiliates. (n.d.). This compound - Catalogue No.: PA 05 01520.[1][2][3][7][8] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1][9] PubChem Compound Summary for CID 65820, Carebastine. Retrieved from [Link]

-

Google Patents. (2011).[1] US8067604B2 - Process for production of carebastine.[1][2] Retrieved from

Sources

- 1. Carebastine | CAS 90729-42-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Carebastine | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. drugapprovalsint.com [drugapprovalsint.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. mims.com [mims.com]

Is Carebastine Methyl Ester an Active Metabolite?

A Technical Analysis for Drug Development & Bioanalysis Professionals

Executive Summary: The Metabolic Verdict

Carebastine Methyl Ester is NOT a physiologically relevant active metabolite in humans.

While it possesses structural homology to the active pharmacophore, it is primarily a synthetic intermediate and a process-related impurity . The true active metabolite responsible for the antihistaminic efficacy of Ebastine is Carebastine (Carboxylic Acid) .

Confusing the methyl ester with the active acid metabolite is a common pitfall in early-stage bioanalysis and impurity profiling. This guide dissects the metabolic, synthetic, and analytical distinctions between these compounds to ensure rigorous data interpretation.

The Metabolic Architecture: Why the Acid Dominates

To understand why the methyl ester is excluded from the active metabolic profile, we must examine the causality of Ebastine’s biotransformation.

Ebastine is a prodrug.[1] Upon oral administration, it undergoes extensive first-pass metabolism in the liver. The enzymatic machinery, specifically Cytochrome P450 isoforms, targets the tert-butyl group on the phenyl ring.

The Oxidative Cascade

-

Substrate: Ebastine (highly lipophilic, limited H1 receptor affinity).

-

Hydroxylation (CYP2J2/CYP3A4): The tert-butyl group is hydroxylated to form Hydroxyebastine .

-

Oxidation: This intermediate is rapidly oxidized further to the carboxylic acid, Carebastine .

Crucial Mechanistic Insight: The liver performs oxidative metabolism (adding oxygen, removing hydrogen). It does not typically perform O-methylation of a newly formed carboxylic acid in this context. Therefore, the body produces the Acid (Carebastine) , not the Methyl Ester .

Visualization: The Ebastine Metabolic Pathway

The following diagram illustrates the physiological flow, highlighting the absence of the methyl ester formation in vivo.

Figure 1: The primary metabolic pathway of Ebastine.[2][3][4] Note that the Methyl Ester is structurally related but not a product of human metabolism.

The Origin of this compound

If the body doesn't make it, where does it come from? The Methyl Ester is an artifact of Chemical Synthesis and Analytical Processing .

A. Synthetic Intermediate

In the industrial synthesis of Carebastine (or Ebastine analogues), the carboxylic acid moiety is often protected as an ester to facilitate reactions on other parts of the molecule (e.g., Friedel-Crafts acylation).

-

Reaction: Precursor + Methylating Agent -> this compound

-

Final Step: this compound + Hydrolysis -> Carebastine (Drug Substance)

-

Result: Trace amounts of unhydrolyzed methyl ester remain as a process impurity in the final API (Active Pharmaceutical Ingredient).

B. Analytical Artifact (The "Methanol Trap")

Researchers often inadvertently create the methyl ester during sample preparation.

-

Scenario: Extracting plasma samples containing Carebastine (Acid) using Methanol under acidic conditions.

-

Mechanism: Fisher Esterification. The carboxylic acid reacts with the methanol solvent.

-

Consequence: You detect a "metabolite" peak that is actually a laboratory artifact, leading to false positives for the methyl ester.

Comparative Profile: Acid (Active) vs. Methyl Ester (Impurity)

The following table contrasts the two compounds to aid in identification and risk assessment.

| Feature | Carebastine (The Active Metabolite) | This compound |

| Chemical Structure | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) |

| Origin | Hepatic Metabolism (CYP450) | Chemical Synthesis / Lab Artifact |

| Physiological Role | Potent H1-Receptor Antagonist | Impurity / Reference Standard |

| Solubility | pH-dependent (Ionizable) | Lipophilic (Non-ionizable) |

| Retention Time (RP-HPLC) | Earlier (More Polar) | Later (More Hydrophobic) |

| Mass Shift (LC-MS) | Parent Mass | Parent + 14 Da (Methyl group) |

Self-Validating Analytical Protocol

To definitively confirm the presence of the active metabolite and rule out the methyl ester artifact, use this LC-MS/MS workflow. This protocol includes a "trap" check to ensure your solvent isn't generating the ester.

Workflow: Differentiation & Artifact Prevention

-

Sample Prep:

-

Do NOT use acidified methanol for extraction if you suspect ester formation.

-

Use: Acetonitrile (ACN) or non-alcoholic solvents for protein precipitation.

-

-

Chromatography (Reverse Phase C18):

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Prediction: Carebastine (Acid) elutes before the Methyl Ester due to the polar carboxyl group.

-

-

Mass Spectrometry (MRM Transitions):

-

Monitor specific transitions. The Methyl Ester will be +14 Da heavier than the Acid.

-

Figure 2: Analytical workflow to prevent and detect Methyl Ester artifacts.

Pharmacological Nuance: The "Prodrug" Potential

While the methyl ester is not a natural metabolite, if it were administered directly (e.g., in a research setting), it would likely act as a prodrug .

-

Mechanism: Plasma esterases (carboxylesterases) would rapidly hydrolyze the methyl ester bond.

-

Result: Conversion into Carebastine (the active acid).[4][5][6][7]

-

Implication: In in vitro assays (e.g., cell cultures), the methyl ester might show high potency because it penetrates cell membranes better than the acid (due to lipophilicity) and is then hydrolyzed intracellularly. However, this does not make it a human metabolite; it makes it a delivery vehicle for the metabolite.

References

-

Ebastine Metabolism & Pharmacokinetics Hashizume, T., et al.[2] "Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes."[2][3][4] Drug Metabolism and Disposition, 2006.[4]

-

Carebastine as the Active Principle Wiseman, L.R., & Faulds, D.[6] "Ebastine: A Review of its Pharmacology and Clinical Efficacy." Drugs, 1996.

-

Impurity Profiling of Ebastine Pharmaffiliates & MedChemExpress Standards. Listings confirm "this compound" as a reference standard for impurity analysis, distinct from the metabolic pathway.

- Li, W., et al. "Stability of ester-containing drugs in plasma." Biomedical Chromatography, 2012.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pgrc.inje.ac.kr [pgrc.inje.ac.kr]

- 3. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. US8067604B2 - Process for production of carebastine - Google Patents [patents.google.com]

Carebastine Methyl Ester IUPAC name and synonyms

Synthesis, Impurity Profiling, and Chemical Characterization

Executive Summary

Carebastine Methyl Ester (CAS: 189064-48-0) acts as both a critical synthetic intermediate and a process-related impurity in the manufacturing of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine Ebastine. While Ebastine undergoes extensive hepatic metabolism (CYP3A4) to form Carebastine in vivo, the methyl ester derivative is frequently encountered during in vitro chemical synthesis or as a degradation product when methanol is utilized in purification steps.

This guide provides a definitive technical analysis of this compound, detailing its IUPAC nomenclature, synthetic pathways, and validated analytical protocols for its detection and quantification in pharmaceutical matrices.

Chemical Identity & Nomenclature[1][2][3]

The precise identification of this molecule is essential for regulatory filing (DMF/ANDA) and quality control.

Identification Matrix

| Parameter | Specification |

| Common Name | This compound |

| Synonyms | Methyl carebastine; Methyl 2-[4-[4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate |

| CAS Registry Number | 189064-48-0 |

| Molecular Formula | C₃₃H₃₉NO₄ |

| Molecular Weight | 513.67 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |

IUPAC Nomenclature Analysis

The systematic name is derived from the propanoate backbone attached to the central phenyl ring.

Standard IUPAC Name: Methyl 2-(4-{4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl}phenyl)-2-methylpropanoate

-

Core Scaffold: 2-methylpropanoate (Isobutyrate derivative).

-

Substituent (Para position): 4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl group.[1]

-

Ester Functionality: Methyl ester (OCH₃).

Synthetic Pathways & Reaction Mechanisms[8]

This compound is typically synthesized via a convergent N-alkylation strategy. This route is preferred over direct esterification of Carebastine due to higher yields and cleaner impurity profiles.

Primary Synthesis Protocol (Convergent N-Alkylation)

Reaction Logic: The synthesis couples a piperidine pharmacophore with an alkyl halide linker attached to the phenyl-ester core. This avoids the harsh conditions required for Friedel-Crafts acylation on the fully elaborated molecule.

Reagents:

-

Nucleophile: 4-(Diphenylmethoxy)piperidine (The "Ebastine intermediate").

-

Electrophile: Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate.

-

Base/Catalyst: Potassium Carbonate (

) / Potassium Iodide ( -

Solvent: DMF or Methyl Isobutyl Ketone (MIBK).

Step-by-Step Methodology:

-

Charge: Dissolve 1.0 eq of Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate in DMF.

-

Activation: Add 1.2 eq of 4-(Diphenylmethoxy)piperidine and 2.0 eq of anhydrous

. -

Catalysis: Add 0.1 eq of KI to accelerate the Finkelstein-like displacement of chloride.

-

Reaction: Heat to 80°C for 6–8 hours. Monitor by HPLC for the disappearance of the chloro-intermediate.

-

Workup: Quench with water, extract into Ethyl Acetate, and wash with brine to remove DMF.

-

Purification: Recrystallize from Methanol/Water to yield this compound.

Pathway Visualization

The following diagram illustrates the synthesis of this compound and its subsequent hydrolysis to the active drug, Carebastine.

Figure 1: Synthetic pathway showing the convergent assembly of this compound and its conversion to Carebastine.

Impurity Profiling & Quality Control

In the context of drug development, this compound is classified as a Process-Related Impurity .

Origin of Impurity

-

Incomplete Hydrolysis: During the manufacturing of Carebastine API, if the final hydrolysis step is incomplete, residual methyl ester remains.

-

Solvent Interaction: If Carebastine (acid) is recrystallized from Methanol under acidic conditions, in situ esterification can regenerate the methyl ester.

Regulatory Limits (ICH Q3A/B)

-

Reporting Threshold: >0.05%

-

Identification Threshold: >0.10%

-

Qualification Threshold: >0.15%

Analytical Methodologies

To ensure scientific integrity, the following self-validating HPLC protocol is recommended for separating this compound from Carebastine and Ebastine.

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Reverse Phase Chromatography (RP-HPLC) utilizing the hydrophobicity difference between the acid (Carebastine) and the ester (Methyl Ester).

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (Buffer) |

| Mobile Phase B | Acetonitrile (Organic Modifier) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Benzhydryl chromophore) |

| Temperature | 30°C |

Gradient Program:

-

0-2 min: 40% B (Isocratic hold)

-

2-15 min: 40% → 90% B (Linear gradient)

-

15-20 min: 90% B (Wash)

Retention Logic:

-

Carebastine (Acid): Elutes first (most polar).

-

This compound: Elutes second (intermediate polarity).

-

Ebastine: Elutes last (most hydrophobic, tert-butyl ketone).

Mass Spectrometry (LC-MS/MS)

For trace analysis (<0.05%), Multiple Reaction Monitoring (MRM) is required.

-

Ionization: ESI Positive Mode (

). -

Parent Ion: m/z 514.3

-

Primary Fragment: m/z 167.1 (Diphenylmethyl cation - characteristic of benzhydryl piperidines).

-

Secondary Fragment: m/z 234.1 (Piperidine ring fragment).

References

-

European Medicines Agency (EMA). Assessment Report: Ebastine. Source: EMA Public Assessment Reports. Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65820, Carebastine. Retrieved October 26, 2023. Link[2]

-

Pharmaffiliates. this compound Reference Standard Data Sheet. Catalogue No: PA 05 01520.[3] Link

-

Cayman Chemical. Carebastine Product Information & Metabolism. Item No. 15372.[4] Link

-

Google Patents. Process for production of carebastine (US8067604B2).Link

Sources

Methodological & Application

HPLC method development for Carebastine Methyl Ester analysis

Application Note: HPLC Method Development for Carebastine Methyl Ester Analysis

Executive Summary & Scientific Context

This compound (CAS: 189064-48-0) is a critical synthetic intermediate and potential impurity in the production of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine Ebastine.

From a chromatographic perspective, the separation of this triad—Ebastine (Parent) , Carebastine (Acid Metabolite) , and This compound (Intermediate) —presents a classic "Hydrophobic-Ionic" resolution challenge.

-

Ebastine: Highly lipophilic (LogP ~7.5), late eluting.

-

Carebastine (Acid): Amphoteric (contains piperidine amine and carboxylic acid). Retention is highly pH-dependent.

-

This compound: Structurally similar to Ebastine but slightly more polar due to the methyl ester functionality replacing the tert-butyl ketone moiety, yet significantly less polar than the free acid Carebastine.

This guide details a Quality by Design (QbD) approach to developing a robust RP-HPLC method. The core objective is to achieve baseline resolution (

Physicochemical Analysis & Separation Logic

To design the method, we must understand the molecular behaviors under column conditions.

| Compound | Key Functional Groups | pKa (Approx) | Chromatographic Behavior |

| Carebastine (Acid) | Piperidine ( | Amine: ~8.5Acid: ~4.2 | pH Sensitive. At pH > 5, acid ionizes ( |

| This compound | Piperidine ( | Amine: ~8.5Ester: Neutral | Base Sensitive. The amine is protonated at acidic pH. The ester is hydrophobic. Retention is dominated by the hydrophobic backbone. |

| Ebastine | Piperidine ( | Amine: ~8.5 | Hydrophobic Anchor. Acts as the "capacity factor limit." Requires high organic strength to elute. |

The pH Strategy

We select a mobile phase pH of 3.5 – 4.5 .

-

Reasoning: At this pH, the piperidine nitrogen is protonated (improving peak shape on C18), and the carboxylic acid of Carebastine is predominantly in the non-ionized

form. This prevents the Carebastine acid peak from eluting in the void volume, maximizing resolution from the Methyl Ester.

Chemical Pathway & Impurity Logic (Visualization)

The following diagram illustrates the structural relationship and the critical separation required.

Caption: Structural relationship between Ebastine, this compound, and Carebastine. The method must resolve the intermediate ester from the final acid product.

Method Development Protocol

Instrumentation & Column Selection

-

System: HPLC with PDA/UV detector (Agilent 1260/1290 or Waters Alliance/Acquity).

-

Column: C18 (L1) is the standard.

-

Recommendation: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.

-

Why? The "Plus" or "BEH" technology provides better end-capping, reducing silanol interactions with the piperidine amine, ensuring sharp peaks without adding triethylamine (TEA).

-

Mobile Phase Preparation

-

Buffer (Solvent A): 20 mM Ammonium Acetate, adjusted to pH 4.0 with Acetic Acid.

-

Note: Phosphate buffer (20 mM KH2PO4, pH 3.5) is an alternative if MS detection is not required.

-

-

Organic Modifier (Solvent B): Acetonitrile (ACN).[1]

-

Why ACN? Lower viscosity than Methanol allows for higher flow rates and sharper peaks for the hydrophobic Ebastine.

-

Gradient Program

A steep gradient is required to elute Ebastine while retaining Carebastine Acid.

| Time (min) | % Buffer (A) | % ACN (B) | Flow Rate (mL/min) | Phase Description |

| 0.0 | 70 | 30 | 1.0 | Initial hold to retain Carebastine Acid. |

| 2.0 | 70 | 30 | 1.0 | Isocratic hold. |

| 12.0 | 10 | 90 | 1.0 | Linear ramp to elute Methyl Ester & Ebastine. |

| 15.0 | 10 | 90 | 1.0 | Wash phase for highly lipophilic impurities. |

| 15.1 | 70 | 30 | 1.0 | Return to initial. |

| 20.0 | 70 | 30 | 1.0 | Re-equilibration. |

Detection Settings

-

Wavelength: 254 nm (Primary), 210 nm (Secondary for sensitivity check).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C (Controls viscosity and mass transfer).

Experimental Workflow: Step-by-Step

Step 1: Standard Preparation[1]

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound Reference Standard into a 10 mL flask. Dissolve in 100% Methanol (Ester is hydrophobic; do not use buffer).

-

System Suitability Solution: Prepare a mix containing:

-

Carebastine Acid (0.05 mg/mL)

-

This compound (0.05 mg/mL)

-

Ebastine (0.05 mg/mL)

-

Diluent: 50:50 ACN:Water.

-

Step 2: System Suitability Testing (SST)

Run the System Suitability Solution (n=5 injections).

-

Acceptance Criteria:

Step 3: Method Optimization Decision Tree

If SST fails, follow this logic:

Caption: Troubleshooting logic for optimizing the separation of Carebastine derivatives.

Validation Summary (ICH Q2(R1))

The following parameters must be verified to establish the method's trustworthiness.

| Parameter | Experimental Procedure | Acceptance Criteria |

| Specificity | Inject blank, placebo, and individual impurities. | No interference at retention time of Methyl Ester. |

| Linearity | 5 levels from 50% to 150% of target concentration. | |

| Accuracy | Spike recovery at 80%, 100%, 120%. | Mean recovery 98.0% – 102.0%. |

| Precision | 6 replicates of standard solution. | % RSD |

| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~3), LOQ (S/N ~10). |

| Robustness | Vary pH ( | System suitability must still pass. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65820, Carebastine. Retrieved from [Link]

-

Matsuda, M., et al. (2001). Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: Robust Bioanalysis of Carebastine Using Carebastine Methyl Ester as an Internal Standard

Introduction: The Imperative for a Reliable Internal Standard in Carebastine Bioanalysis

Carebastine, the active carboxylic acid metabolite of the antihistamine ebastine, is a key analyte in pharmacokinetic and bioequivalence studies.[1] Accurate and precise quantification of Carebastine in complex biological matrices such as human plasma is paramount for reliable clinical and preclinical decision-making.[2] The inherent variability in sample preparation and analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of an internal standard (IS).[3][4][5] An ideal internal standard should closely mimic the analyte's physicochemical properties and behavior throughout the entire analytical workflow, from extraction to detection, thereby compensating for potential analyte loss and variations in instrument response.[6]

While stable isotope-labeled (SIL) internal standards, such as deuterated Carebastine (Carebastine-d6), are considered the gold standard, their synthesis can be costly and time-consuming.[4][7] This application note presents a robust and reliable bioanalytical method for the quantification of Carebastine in human plasma using a readily synthesizable structural analog, Carebastine Methyl Ester , as an internal standard. The structural similarity and predictable chromatographic and mass spectrometric behavior of this compound make it an excellent and cost-effective alternative for high-throughput bioanalysis.

This document provides a comprehensive, step-by-step protocol for sample preparation, LC-MS/MS analysis, and method validation, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]

The Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method.[3][5] this compound is proposed as a suitable internal standard for Carebastine quantification for the following reasons:

-

Structural Analogy: As the methyl ester of Carebastine, it shares the same core structure, ensuring similar extraction efficiency and chromatographic retention behavior under reversed-phase conditions.

-

Physicochemical Properties: The esterification of the carboxylic acid group slightly alters the polarity, allowing for chromatographic separation from the parent analyte while maintaining similar behavior during sample processing.

-

Mass Spectrometric Differentiation: The addition of a methyl group (CH₂) results in a predictable mass shift of 14 Da, enabling clear differentiation from Carebastine in the mass spectrometer without isotopic overlap.

-

Chemical Stability: The methyl ester is chemically stable throughout the extraction and analytical process.

-

Absence in Biological Matrix: this compound is not an endogenous compound and is not expected to be present in biological samples.

The logical relationship between an analyte and its internal standard is pivotal for accurate quantification. The internal standard normalizes the analyte's response by accounting for variability at each stage of the analysis.

Figure 1: The role of the internal standard in compensating for analytical variability.

Experimental Protocols

This section details the step-by-step methodologies for the quantification of Carebastine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Carebastine reference standard (≥98% purity)

-

This compound (≥98% purity)

-

Human plasma (K₂EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

Stock and Working Solutions

-

Carebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carebastine in 10 mL of methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Carebastine Working Solutions: Prepare serial dilutions of the Carebastine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a robust technique for sample clean-up and concentration, effectively removing interfering matrix components.[12][13][14]

Step-by-Step SPE Protocol:

-

Sample Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 25 µL of the IS working solution (100 ng/mL).

-

Vortexing: Briefly vortex the sample for 10 seconds.

-

Acidification: Add 100 µL of 2% formic acid in water and vortex for another 10 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes.

-

Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Figure 2: Solid-Phase Extraction (SPE) workflow for Carebastine analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of Carebastine and this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Carebastine | 500.3 | 167.1 | 80 V | 35 eV |

| This compound (IS) | 514.3 | 167.1 | 80 V | 35 eV |

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability for the intended purpose.[9][11][15]

Specificity and Selectivity

Specificity is assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention times of Carebastine and the IS.

Linearity and Calibration Curve

The linearity of the method should be established using a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards. The concentration range should be appropriate for the expected in-vivo concentrations of Carebastine.[7] A linear regression with a weighting factor of 1/x² is typically used.

Accuracy and Precision

Intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The acceptance criteria are generally within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision (%CV) of ≤15% (≤20% for LLOQ).[16]

Matrix Effect

The matrix effect should be assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by co-eluting matrix components. This is typically evaluated at LQC and HQC levels by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.

Recovery

The extraction recovery of Carebastine and the IS should be determined at LQC, MQC, and HQC levels by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

Stability

The stability of Carebastine in plasma must be evaluated under various conditions that mimic sample handling and storage:

-

Freeze-Thaw Stability: After at least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

-

Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

-

Post-Preparative Stability: In the autosampler for the anticipated duration of an analytical run.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of Carebastine in human plasma, employing this compound as a novel and effective internal standard. The described protocols for sample preparation and analysis, along with the comprehensive validation plan, ensure the generation of accurate, precise, and reliable data for pharmacokinetic and other clinical studies. The use of this compound offers a practical and cost-effective alternative to stable isotope-labeled standards without compromising analytical quality.

References

- Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432.

- Bioanalysis Zone. (2023).

- European Medicines Agency. (2015).

- ResolveMass Laboratories Inc. (2025).

- BioPharma Services Inc. (2025).

- Organomation. (n.d.).

- U.S. Food and Drug Administration. (2020).

- Outsourced Pharma. (2023).

- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.

- BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?

- European Medicines Agency. (2011).

- Taylor & Francis Online. (2013). Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis.

- European Bioanalysis Forum. (2012).

- U.S. Department of Health and Human Services. (n.d.).

- Envigo. (2016).

- Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE).

- BioPharm International. (n.d.). Bioanalytical Methods for Sample Cleanup.

- PubMed. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis.

- MDPI. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods.

- PubMed. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers.

- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis.

- PubMed Central. (2023).

- Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview.

- ECA Academy. (2023).

- SlideShare. (n.d.).

- ResearchGate. (2025). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS.

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?

- International Journal of Pharmaceutical Sciences and Drug Research. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma.

- PubMed. (2004).

- ResearchGate. (2025).

- PubMed. (n.d.).

- Google Patents. (n.d.). US8067604B2 - Process for production of carebastine.

- Google P

- Santa Cruz Biotechnology. (n.d.). Carebastine | CAS 90729-42-3.

- IOSR Journal. (2014).

- National Center for Biotechnology Information. (n.d.). Carebastine.

Sources

- 1. Carebastine | CAS 90729-42-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. nebiolab.com [nebiolab.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. organomation.com [organomation.com]

- 13. b-ac.co.uk [b-ac.co.uk]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. iosrjournals.org [iosrjournals.org]

Application Note: UV-Vis Spectrophotometric Characterization of Carebastine Methyl Ester

Topic: Carebastine Methyl Ester UV Absorption Spectrum Max Content Type: Application Notes and Protocols

Executive Summary

This compound (CME) is a critical synthetic intermediate and process-related impurity in the production of Carebastine , the active carboxylic acid metabolite of the second-generation antihistamine Ebastine . Accurate characterization of CME is essential for establishing purity standards during the synthesis of Carebastine and for developing stability-indicating HPLC methods for Ebastine formulations.[1]

This guide details the protocol for determining the Ultraviolet (UV) absorption maximum (

Scientific Background & Chromophore Analysis

Structural Basis of Absorption

The UV absorption profile of this compound is dictated by two primary chromophores within its structure (Methyl 4-[4-[4-(diphenylmethoxy)piperidin-1-yl]butanoyl]benzoate):

-

The Benzhydryl Ether System: The diphenylmethoxy group contributes to absorption in the lower UV region (typically <220 nm) due to

transitions of the non-conjugated phenyl rings.[1] -

The p-Substituted Butyrophenone System: This is the dominant chromophore responsible for the

in the near-UV region.[1] In CME, the phenyl ring is substituted with a ketone (carbonyl) and a methyl ester group in the para position.-

Conjugation Effect: The carbonyl group of the butyrophenone is conjugated with the phenyl ring, causing a bathochromic shift (red shift) compared to benzene.

-

Substituent Effect: The methyl ester (-COOCH

) at the para position is an electron-withdrawing group, similar to the carboxylic acid in Carebastine. This electronic environment results in a

-

Synthetic & Metabolic Context

CME serves as the immediate precursor in the synthesis of Carebastine via hydrolysis. It may also appear as a degradation product if Carebastine is exposed to methanol under acidic conditions (esterification).[1][3]

Caption: Figure 1. Relationship between Ebastine, Carebastine, and this compound (CME).

Experimental Protocol: Determination of

Reagents and Equipment

-

Analyte: this compound Reference Standard (>98% purity).[1][3]

-

Solvent: Methanol (HPLC Grade) or Acetonitrile (HPLC Grade).[1][3] Note: Methanol is preferred for better solubility and sharp peak definition.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1][3]

-

Cuvettes: Quartz cuvettes, 1 cm path length.

Preparation of Standard Solutions

Objective: Prepare a solution with an absorbance between 0.2 and 0.8 AU to ensure linearity (Beer-Lambert Law).

-

Stock Solution (100 µg/mL):

-

Working Standard (20 µg/mL):

Instrumental Parameters

-

Scan Mode: Spectrum

-

Wavelength Range: 200 nm to 400 nm[5]

-

Scan Speed: Medium

-

Slit Width: 1.0 nm or 2.0 nm

-

Baseline Correction: Auto-zero with blank solvent (Methanol).

Measurement Procedure

-

Blanking: Fill both reference and sample cuvettes with HPLC-grade Methanol. Run the baseline correction.[1]

-

Sample Scan: Replace the sample cuvette solvent with the Working Standard (20 µg/mL) .[1][4]

-

Acquisition: Initiate the scan from 400 nm down to 200 nm.[1]

-

Peak Detection: Use the software's "Peak Pick" function to identify the wavelength of maximum absorbance (

).[1]

Results and Data Analysis

Expected Spectrum Characteristics

The resulting spectrum will display a distinct absorption profile characteristic of the aryl-ketone system.

| Parameter | Expected Value | Notes |

| Primary | 253 ± 2 nm | Main band (Butyrophenone |

| Secondary Band | ~210-220 nm | Benzhydryl / End absorption |

| Absorbance (at 20 µg/mL) | ~0.4 - 0.6 AU | Dependent on molar absorptivity ( |

Calculation of Molar Absorptivity ( )

Once

-

A : Absorbance at

-

c : Concentration in mol/L (Molar Mass of CME

513.67 g/mol ) -

l : Path length (1 cm)

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for UV characterization of this compound.

Validation & Troubleshooting

-

Solvent Cut-off: Ensure the solvent used does not absorb in the region of interest. Methanol (cut-off ~205 nm) and Acetonitrile (cut-off ~190 nm) are suitable.[1][3] Avoid Acetone or Toluene.[1]

-

Concentration Adjustments: If absorbance is >1.0, dilute the sample further to avoid deviations from linearity. If <0.1, increase concentration.[1][3]

-

Shift in

:

References

- Confirms Carebastine at 252 nm, establishing the baseline for the methyl ester deriv

-

Patel, S., & Pasha, T. Y. (2018).[1][3][6] Stability Indicating HPLC Method for Antihistamine Drug Ebastine Along with Degradation Kinetic Study. International Journal of Current Advanced Research, 7(1), 9394-9399.[3] Retrieved from [Link]

- Validates the detection wavelength of 254 nm for Ebastine and its degrad

- Details the synthesis via hydrolysis of the ester precursor (this compound).

-

Liu, K. H., et al. (2006).[1][3] Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism.[3][7][8] Drug Metabolism and Disposition, 34(11), 1793-1797.[3] Retrieved from [Link][3]

- Provides metabolic context and structural confirmation of the acid/ester rel

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. ijpbms.com [ijpbms.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scispace.com [scispace.com]

- 5. Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalijcar.org [journalijcar.org]

- 7. researchgate.net [researchgate.net]

- 8. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Carebastine Methyl Ester stock solution

Application Note: Preparation and Handling of Carebastine Methyl Ester Stock Solution

Abstract

This application note provides a rigorous protocol for the preparation, verification, and storage of This compound stock solutions. As a key impurity (Ebastine Impurity) and synthetic intermediate in the development of antihistamines, this compound requires precise handling to prevent hydrolysis-driven degradation.[1][2] This guide synthesizes solubility data, stability profiles, and chromatographic requirements to ensure high-fidelity reference standards for HPLC and LC-MS applications.

Compound Identity & Physicochemical Profile

Before initiating the protocol, verify the reference material against the following specifications to ensure chain of custody and identity confirmation.

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 189064-48-0 |

| Molecular Formula | C₃₃H₃₉NO₄ |

| Molecular Weight | 513.67 g/mol |

| Parent Drug | Ebastine (Metabolite Precursor) |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | Base (Piperidine N): ~8.5 |

Critical Handling & Safety (E-E-A-T)

Expert Insight: Methyl esters are inherently susceptible to hydrolysis , converting back to the carboxylic acid (Carebastine) in the presence of moisture and trace acids/bases.[1] This degradation mimics the metabolic pathway but ruins the integrity of an analytical standard.

-

Moisture Control: Use only anhydrous or HPLC-grade solvents with low water content (<0.05%).[1][2]

-

Glassware: Use amber borosilicate glass (Class A) to prevent photodegradation, a known risk for diphenylmethoxy moieties.[1]

-

PPE: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat).[1] Treat as a potential irritant and toxic by ingestion.[3][4]

Preparation Protocol: Primary Stock Solution (1.0 mg/mL)

Reagents & Equipment

-

Reference Standard: this compound (>98% purity).[1]

-

Solvent: Methanol (LC-MS Grade) or Acetonitrile (LC-MS Grade).[1][2]

-

Note: Methanol is preferred for solubility, but Acetonitrile is recommended if the solution will be stored for >1 month due to lower protic reactivity.

-

-

Equipment: Analytical Microbalance (d=0.01 mg), Vortex Mixer, Ultrasonic Bath.

Step-by-Step Workflow

-

Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) before opening to prevent condensation of atmospheric moisture on the hygroscopic solid.

-

Weighing:

-

Place a clean, dry 10 mL amber volumetric flask on the balance.

-

Accurately weigh 10.00 mg ± 0.1 mg of this compound directly into the flask or via a weighing boat.

-

Record the exact mass (m) for potency calculation.

-

-

Dissolution:

-

Add approximately 6-7 mL of the chosen solvent (Methanol/Acetonitrile).[1][2]

-

Vortex for 30 seconds.

-

Sonicate for 2–5 minutes at ambient temperature. Ensure the water bath is not heated (>30°C) to avoid thermal stress.

-

Visual Check: Confirm complete dissolution. The solution should be clear and particle-free.[1][2]

-

-

Dilution to Volume:

-

Add solvent dropwise to bring the meniscus exactly to the calibration mark.

-

Invert the flask 10 times to ensure homogeneity.

-

-

Labeling: Label with Compound Name, Concentration, Solvent, Preparation Date, and Expiration Date (typically 1 month for stock at -20°C).

Calculation of True Concentration

[1][2]Stability & Degradation Pathways

The primary failure mode for this compound standards is hydrolysis to Carebastine. This process is accelerated by:

-

High pH: Basic impurities in solvents.

-

Water: Moisture ingress.

-

Temperature: Storage above 4°C.

Visualizing the Hydrolysis Risk:

Figure 1: Hydrolysis pathway of this compound.[1][2] Ingress of water converts the ester to the acid form (Carebastine), shifting retention times and invalidating calibration curves.[1][2]

Quality Control & Verification

Before using the stock solution for critical assays, verify its integrity.

-

HPLC Purity Check:

-

Inject 5 µL of a 50 µg/mL dilution.

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Single peak >98% area. Any peak at the relative retention time (RRT) of Carebastine (usually elutes earlier due to polarity) indicates degradation.[1][2]

-

Storage Recommendations

| Condition | Duration | Notes |

| Ambient (25°C) | < 24 Hours | Use immediately for working standards.[1][2] |

| Refrigerated (4°C) | 1 Week | Acceptable for short-term active use.[1][2] |

| Frozen (-20°C) | 1-3 Months | Recommended. Store in amber vials with PTFE-lined caps.[1][2] |

| Frozen (-80°C) | 6-12 Months | For long-term reference banking.[1][2] |

References

-

Pharmaffiliates . (n.d.). This compound Reference Standard (CAS 189064-48-0).[1][2][5][6] Retrieved from [Link]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 65820, Carebastine. Retrieved from [Link]

-

Veeprho . (n.d.). Ebastine Impurity Standards. Retrieved from [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Carebastine | C32H37NO4 | CID 65820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gls.co.jp [gls.co.jp]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Carebastine Methyl Ester thin-layer chromatography (TLC) conditions

Application Note: Optimizing TLC Separation for Carebastine Methyl Ester

Introduction & Scope

This compound (CAS: 189064-48-0) is a critical synthetic intermediate and potential impurity in the production of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine Ebastine.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin-Layer Chromatography (TLC) remains the most efficient tool for rapid reaction monitoring (esterification/hydrolysis) and qualitative impurity profiling.

The Challenge: The separation of this compound presents a dual chromatographic challenge:

-

Basic Nitrogen: The piperidine moiety acts as a Lewis base, interacting strongly with acidic silanol groups on silica gel, leading to peak tailing.

-

Polarity Matrix: It must be resolved from the highly lipophilic parent (Ebastine) and the highly polar, immobile product (Carebastine Acid).

This guide provides two optimized chromatographic systems designed to address these challenges, ensuring sharp resolution and high reproducibility.

Chemical Context & Separation Logic

To design a robust protocol, we must understand the intermolecular forces at play.

| Compound | Structure Key | Polarity | Interaction with Silica | Predicted Rf |

| Ebastine | Tertiary amine, Ketone, t-Butyl | Low (Lipophilic) | Weak | High (> 0.7) |

| This compound | Target , Methyl Ester, Piperidine | Medium | Moderate | Medium (0.4 - 0.6) |

| Carebastine (Acid) | Carboxylic Acid, Piperidine | High (Polar/Acidic) | Strong (H-bonding) | Low (< 0.2) |

The "Why" behind the Protocol:

-

Stationary Phase: Silica Gel 60 F254 is chosen for its ubiquity and fluorescence quenching abilities.

-

Mobile Phase Modifiers: A basic modifier (Triethylamine or Ammonia) is mandatory. It deprotonates the piperidine nitrogen (

), preventing ionic interaction with the silica backbone. Without this, the methyl ester will streak rather than spot.

Materials & Reagents

-

Stationary Phase: Silica Gel 60

Aluminum or Glass backed plates (20 x 20 cm). -

Solvents (Analytical Grade):

-

Reference Standards:

Experimental Protocols

Method A: Rapid Synthesis Monitoring (DCM System)

Best for: Checking if the conversion of Carebastine Acid to Methyl Ester (or vice versa) is complete.

-

Chamber Prep: Mix Dichloromethane : Methanol : Triethylamine (90 : 10 : 1 v/v/v) . Pour into a twin-trough chamber and saturate for 20 minutes with filter paper lining.

-

Sample Prep: Dissolve 5 mg of sample in 1 mL of DCM.

-

Application: Spot 5 µL of sample and standards 1.5 cm from the bottom edge.

-

Development: Run until the solvent front reaches 80% of the plate height (~8 cm for a 10 cm plate).

-

Visualization: Dry in air. View under UV light (254 nm).[10]

Method B: High-Resolution Impurity Profiling (Toluene System)

Best for: Separating the Methyl Ester from complex reaction by-products or closely related impurities.

-

Chamber Prep: Mix Toluene : Ethyl Acetate : Diethylamine (50 : 50 : 2 v/v/v) . Saturate for 30 minutes.

-

Note: Diethylamine provides sharper spots than TEA in toluene-based systems.

-

-

Sample Prep: Dissolve 10 mg of sample in 1 mL of Toluene:Methanol (9:1).

-

Application: Spot 2 µL (band application preferred over spot application for resolution).

-

Development: Develop to a distance of 10-12 cm.

-

Visualization:

-

Primary: UV absorption at 254 nm (Dark spots on green background).

-

Secondary (Universal): Iodine vapor chamber (Yellow/Brown spots).

-

Data Presentation & Analysis

Typical Retardation Factors (Rf) - Method B

| Compound | Rf Value (Approx) | Spot Characteristics |

| Ebastine | 0.75 ± 0.05 | Dark, Compact |

| This compound | 0.45 ± 0.05 | Dark, Compact |

| Carebastine (Acid) | 0.10 ± 0.05 | Streaks slightly without high base load |

System Suitability Test (SST):

-

Resolution (Rs): The separation between the Methyl Ester and Ebastine must be clear (no overlapping).

-

Tailing Factor: The Methyl Ester spot should be oval to circular. If "comet-like" tailing occurs, increase the concentration of the amine modifier by 0.5%.

Visualization of Mechanism & Workflow

The following diagrams illustrate the interaction mechanism and the operational workflow.

Figure 1: Mechanism of Action. Basic modifiers compete for silanol sites, allowing the target molecule to migrate freely.

Figure 2: Step-by-step workflow for reproducible TLC analysis of this compound.

References

-

European Directorate for the Quality of Medicines. (2023). Ebastine Monograph 2023:01/2008:1568. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

-

United States Pharmacopeial Convention. (2023). Ebastine: Related Compounds.[3][6][7][9][11][12][13][14] USP-NF Online. [Link]

- Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the Primary Impurity in Ebastine and Its Souce Analysis [journal11.magtechjournal.com]

- 4. Carebastine | CAS 90729-42-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 10xchem.com [10xchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | High-Purity RUO [benchchem.com]

- 9. US8067604B2 - Process for production of carebastine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. tlcstandards.com [tlcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Microbial oxidation of ebastine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ester-Containing Analytes in Plasma

A Guide to Preventing Ex Vivo Hydrolysis of Carebastine Methyl Ester and Other Ester Prodrugs

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify ester-containing compounds, such as a potential this compound, in plasma samples.

The primary challenge with such analytes is their susceptibility to rapid ex vivo hydrolysis by endogenous plasma enzymes. This guide provides a comprehensive framework for understanding, troubleshooting, and ultimately preventing this degradation, ensuring the integrity of your bioanalytical data.

Section 1: Understanding the Challenge: The "Why" of Ester Hydrolysis in Plasma

Before we can solve the problem, we must understand its root cause. Ester-containing molecules are vulnerable to breakdown in plasma primarily due to a class of enzymes called esterases .

Plasma is a complex biological matrix containing several types of esterases, principally carboxylesterases (CES) and butyrylcholinesterase (BChE), with lesser contributions from others like acetylcholinesterase (AChE) and paraoxonase (PON).[1][2][3] These enzymes are highly efficient catalysts, designed to hydrolyze ester bonds, converting the ester prodrug into its corresponding carboxylic acid and alcohol.[4] In the case of a hypothetical "this compound," this would result in its conversion to Carebastine, the active carboxylic acid metabolite of Ebastine.[5][6][7]

This enzymatic process is incredibly rapid and continues after blood collection. Failure to inhibit these enzymes immediately upon sample collection can lead to a significant underestimation of the true concentration of the parent drug and an overestimation of the metabolite, compromising pharmacokinetic and toxicokinetic data.

The Hydrolysis Pathway and Point of Inhibition

The diagram below illustrates the enzymatic conversion and the critical point where intervention is necessary to preserve the analyte.

Caption: Mechanism of ester hydrolysis and inhibition.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My analyte concentrations are consistently low and variable across replicates. What's the most likely cause?

A1: This is a classic sign of uncontrolled ex vivo hydrolysis. If esterases are not immediately and completely inhibited, the degradation will proceed at a variable rate depending on minor differences in sample handling time and temperature.

-

Immediate Action: Review your sample collection protocol. Are you using pre-chilled tubes containing an appropriate esterase inhibitor? Blood should be collected directly into tubes containing the inhibitor and immediately placed on ice.

-